molecular formula C7H8O3 B015789 2-Methoxyresorcinol CAS No. 29267-67-2

2-Methoxyresorcinol

Cat. No. B015789
Key on ui cas rn: 29267-67-2
M. Wt: 140.14 g/mol
InChI Key: QFYYAIBEHOEZKC-UHFFFAOYSA-N
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Patent
US08212011B2

Procedure details

Lithium carbonate (281 mg, 1.98 mmol) was added to pyrogallol (100 mg, 0.79 mmol) in N,N-dimethylformamide (3.0 mL) at room temperature. After 5 minutes, methyl iodide (130 μL, 1.98 mmol) was added and the resulting solution was heated to 50° C. for 48 hours. Upon cooling to room temperature, water (20 mL) was added and the solution was extracted with EtOAc (3×20 mL). Combined organic fractions were dried (Na2SO4), filtered, and concentrated. The residue was purified via column chromatography (SiO2, 5:1→1:1 Hexane:EtOAc) to afford 19 as a colorless amorphous solid (44.2 mg, 34%): 1H NMR (CDCl3, 400 MHz) 6.89 (td, J=8.0, 0.9 Hz, H), 6.53 (dd, J=8.2, 0.8 Hz, 2H), 5.83 (bs, 2H), 3.90 (s, 3H).
Quantity
281 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
34%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[Li+].[Li+].[C:7]1([CH:15]=[CH:14][CH:13]=[C:11]([OH:12])[C:9]=1[OH:10])[OH:8].CI.O>CN(C)C=O>[CH3:1][O:10][C:9]1[C:7]([OH:8])=[CH:15][CH:14]=[CH:13][C:11]=1[OH:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
281 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
100 mg
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
130 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (SiO2, 5:1→1:1 Hexane:EtOAc)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C(C=CC=C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 44.2 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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